8-Fluoroquinoline-5-sulfonamide

Vue d'ensemble

Description

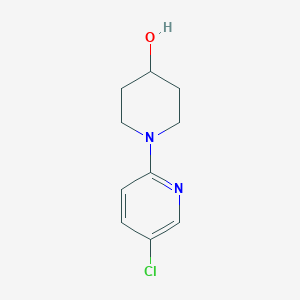

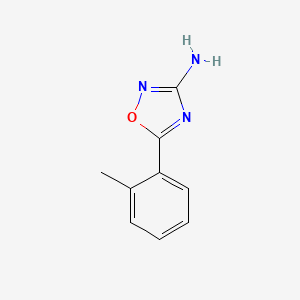

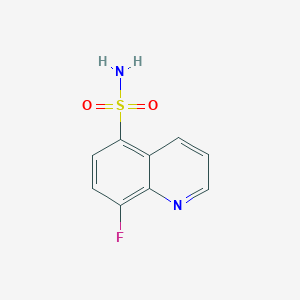

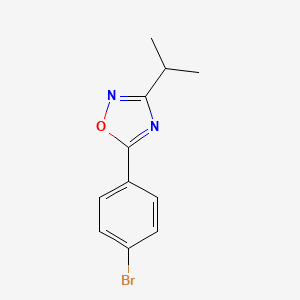

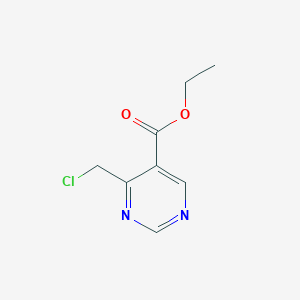

8-Fluoroquinoline-5-sulfonamide is a chemical compound with the molecular formula C9H7FN2O2S and a molecular weight of 226.23 . It is a derivative of quinoline, a bicyclic compound that contains a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecule contains a total of 37 bonds, including 26 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Regioselective Remote C-H Fluoroalkylselenolation: The Pd-catalyzed reaction with 8-aminoquinoline sulfonamides enables the formation of fluoroalkylselenylated products, highlighting a method for introducing fluoroalkylselenyl groups into the 8-aminoquinoline scaffold (Ghiazza et al., 2018).

- C5-Regioselective C-H Fluorination: An efficient, metal-free method for the regioselective C-H fluorination of 8-aminoquinoline amides and sulfonamides at the C5 position using Selectfluor, showcasing the potential for synthesizing fluorinated derivatives (Zhang et al., 2018).

Fluorescence and Detection Applications

- Fluorescence Methods for Cobalt Determination: The use of 8-sulfonamidoquinoline derivatives for the sensitive fluorescence detection of cobalt in food and hair samples, demonstrating their potential as fluorescence probes (Ma et al., 2000).

Metal Complexation Studies

- Photoluminescence of Aluminum Complexes: 8-Hydroxyquinoline derivatives, including those linked by sulfonamide bonds, show photoluminescent properties when complexed with aluminum, suggesting applications in materials science (Badiei et al., 2011).

Antimicrobial Activity

- Antimicrobial Activities of Sulfonohydrazide-Substituted Derivatives: The synthesis and evaluation of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives and their oxinates demonstrated significant increases in antimicrobial and antifungal activities, highlighting their pharmacological potential (Dixit et al., 2010).

Analytical and Environmental Applications

- Determination of Fluoroquinolones and Sulfonamides in Water: Reviews the methods for analyzing fluoroquinolones and sulfonamides in water, emphasizing the importance of accurate detection systems for environmental monitoring (Peixoto et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 8-Fluoroquinoline-5-sulfonamide are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling, a crucial step in DNA replication . This disruption prevents the bacteria from replicating, thereby inhibiting their growth and proliferation.

Analyse Biochimique

Biochemical Properties

It is known that the incorporation of a fluorine atom into the benzene ring of quinolines results in upfield shifts for the resonance signals . This suggests that 8-Fluoroquinoline-5-sulfonamide may interact with enzymes, proteins, and other biomolecules in a unique way due to its fluorinated structure.

Molecular Mechanism

It is known that quinolones and fluoroquinolones inhibit bacterial DNA synthesis by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the utilization of fluoroquinolones has shown a decline over the years , suggesting that the effects of these compounds, including this compound, may change over time in laboratory settings.

Metabolic Pathways

It is known that quinolones and fluoroquinolones are metabolized in the liver . Therefore, it is possible that this compound may also be metabolized in the liver and interact with various enzymes or cofactors.

Propriétés

IUPAC Name |

8-fluoroquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDREWHONMHJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)

![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)